Spiro[cyclopropane-1,9'-fluoren]-2'-amine
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Unique Structural Features and Conformational Rigidity of Spiro[cyclopropane-1,9'-fluorene] (B11903436) Motifs
The Spiro[cyclopropane-1,9'-fluorene] motif is characterized by a central quaternary carbon atom that links a cyclopropane (B1198618) ring and a fluorene (B118485) moiety. This spiro-fusion imparts a high degree of structural rigidity. Unlike more flexible linear molecules, the rotational freedom is significantly constrained, leading to a limited number of well-defined conformations. tandfonline.com The two ring systems are held in a nearly orthogonal orientation, a direct consequence of the tetrahedral geometry of the central spiro-carbon. This fixed, three-dimensional arrangement is a key feature that chemists exploit for creating molecules with specific shapes and functionalities.
| Feature | Description |
| Spiro Center | A single quaternary carbon atom connecting the cyclopropane and fluorene rings. |
| Ring Orientation | The planes of the cyclopropane and fluorene systems are roughly perpendicular. |
| Conformational Rigidity | Limited rotational freedom around the spiro center, leading to a well-defined 3D structure. |
| Molecular Shape | The rigid, non-planar structure allows for precise control over the spatial projection of substituents. |
Role of the Spiro Center in Electronic Decoupling and Molecular Design
The spiro center, being a saturated sp³-hybridized carbon, acts as an electronic insulator between the two fused ring systems. rsc.org This "electronic decoupling" is a crucial aspect of the molecular design of spiro compounds. It allows the electronic properties of the fluorene unit to be maintained without significant interference from the cyclopropane ring, and vice versa. However, subtle interactions, such as σ(Si–C)–π hyperconjugation in silicon-containing analogues, can influence the electronic landscape, suggesting that the nature of the spiro atom is a critical design element. rsc.org This decoupling enables the independent functionalization of each ring system to tune properties like light emission or charge transport in materials science applications.
Importance of Amine Functionalities in Modulating Chemical and Electronic Properties
The introduction of an amine (-NH₂) group at the 2'-position of the fluorene ring in Spiro[cyclopropane-1,9'-fluoren]-2'-amine significantly impacts its chemical and electronic characteristics. Amine groups are known to be effective modulators of a molecule's properties. For instance, they can:
Increase Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.
Influence Solubility: The amine group can participate in hydrogen bonding, potentially altering the solubility profile of the compound.
Tune Electronic Properties: As an electron-donating group, the amine can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the fluorene system. This is a common strategy in the design of organic electronic materials. rsc.org
Provide a Site for Further Functionalization: The amine group serves as a reactive handle for the attachment of other molecular fragments, allowing for the synthesis of more complex derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C15H13N/c16-10-5-6-12-11-3-1-2-4-13(11)15(7-8-15)14(12)9-10/h1-6,9H,7-8,16H2 |
InChI Key |
UMHGUJCYBKMLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origin of Product |
United States |
Overview of Key Research Areas Pertaining to Fluorene Based Spiro Compounds
Fluorene-based spiro compounds, particularly those with a spiro-fluorene core, are at the forefront of several research areas due to their unique combination of rigidity, thermal stability, and tunable optoelectronic properties.
Organic Light-Emitting Diodes (OLEDs): The spiro-fluorene scaffold is a key component in host materials and hole-transporting materials (HTMs) for OLEDs. The spiro-center helps to prevent aggregation-caused quenching of luminescence and improves the thermal and morphological stability of the materials. rsc.org
Perovskite Solar Cells (PSCs): Spiro-fluorene derivatives, such as those based on spiro[fluorene-9,9′-xanthene], are being developed as efficient and stable dopant-free HTMs for PSCs. rsc.orgacs.org
Medicinal Chemistry: The rigid three-dimensional structure of spiro compounds makes them attractive scaffolds for drug discovery. tandfonline.combldpharm.com Spiro-fluorene derivatives have been synthesized and investigated for various biological activities. nih.gov
Aggregation-Induced Emission (AIE): The propeller-like structure of some spiro-fluorene derivatives can lead to AIE, where the molecule becomes highly luminescent in the aggregated or solid state. This property is highly desirable for applications in sensors and bio-imaging. rsc.org
Below is a table summarizing the key research areas and the role of the spiro-fluorene core.
| Research Area | Role of Spiro-Fluorene Core | Representative Compound Type |
| OLEDs | Host material, Hole-transporting layer | Spiro[fluorene-9,9′-xanthene] derivatives rsc.org |
| Perovskite Solar Cells | Hole-transporting material | Spiro-OMeTAD analogues with SFX core rsc.org |
| Medicinal Chemistry | Rigid scaffold for drug design | Spiro[fluorene-9,3'-pyrrolidines] nih.gov |
| AIE Materials | Prevention of aggregation-caused quenching | Donor-acceptor molecules with a spiro-xanthene core rsc.org |
Synthetic Routes to Spiro[cyclopropane-1,9'-fluoren]-2'-amine and its Core Structure
The synthesis of the unique spirocyclic compound, this compound, and its foundational scaffold, spiro[cyclopropane-1,9'-fluorene] (B11903436), involves a variety of sophisticated organic chemistry methodologies. These strategies focus on the efficient construction of the strained three-membered cyclopropane (B1198618) ring fused to the 9-position of a fluorene (B118485) moiety. Key approaches include the well-established Corey-Chaykovsky cyclopropanation, reactions involving diazo compounds, and transition metal-catalyzed processes.
Advanced Structural Elucidation and Stereochemical Investigations
Single-Crystal X-ray Diffraction Analysis of Spiro[cyclopropane-1,9'-fluoren]-2'-amine Derivatives
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of molecular structures. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed snapshot of the molecule's conformation in the solid state.
In a related spiro compound, Spiro[cyclopropane-1,3′-indolin]-2′-one, the dihedral angle between the mean plane of the cyclopropane (B1198618) ring and the indole (B1671886) ring system is 87.65 (17)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.
The table below summarizes key crystallographic data for a related derivative, showcasing the precision of X-ray diffraction analysis.
| Parameter | Value |
| Compound Name | 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] |
| Molecular Formula | C₁₅H₁₀Br₂ |
| Molecular Weight | 350.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Not specified |
| a | 16.9485 (17) Å |
| b | 11.0619 (11) Å |
| c | 6.8127 (10) Å |
| V | 1277.3 (3) ų |
| Z | 4 |
| Data sourced from Wang et al. (2007) nih.gov |
For chiral this compound derivatives, single-crystal X-ray diffraction is instrumental in determining the absolute configuration of stereocenters. The spatial arrangement of substituents on the cyclopropane and fluorene (B118485) rings dictates the molecule's chirality, which can be unambiguously assigned using this technique. The Cahn-Ingold-Prelog priority rules are applied to the substituents around the spiro carbon to assign the absolute configuration as either (R) or (S). yale.edu
The stereochemical outcome of reactions producing these spiro compounds can be definitively established. For example, in the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines, high diastereoselectivity has been achieved, and the relative stereochemistry of the products was confirmed by X-ray diffraction. rsc.orgnih.gov Similarly, asymmetric spiroannulation reactions to form related spiro[cyclopentadiene-pyrazolone] scaffolds have yielded products with high enantiomeric excess, the absolute configurations of which were determined through crystallographic analysis. rsc.org
Chirality and Stereochemistry of this compound and Related Systems
The spirocyclic nature of this compound inherently gives rise to chirality, a key feature that can profoundly influence its biological activity and chiroptical properties.
The core structure of spiro[cyclopropane-1,9'-fluorene] (B11903436) possesses axial chirality. This arises because the two planar moieties, the fluorene ring system and the cyclopropane ring, are held in perpendicular planes by the central spiro carbon atom. nih.gov This arrangement prevents free rotation and results in a molecule that is not superimposable on its mirror image, provided the substitution pattern does not introduce a plane of symmetry. The presence of a single substituent, such as the amine group at the 2'-position, on the fluorene ring ensures that the molecule is chiral.
The chirality of such spiro systems is a consequence of the rigid, three-dimensional arrangement of the constituent rings around the spiro center. The perpendicular orientation of the fluorene and cyclopropane planes creates a chiral axis along the C1-C9' bond.
Furthermore, the amine group can act as a handle for chiral induction in various chemical processes. For instance, the basicity of the amine allows for the formation of diastereomeric salts with chiral acids, a classical method for resolving racemic mixtures. In the context of asymmetric synthesis, the amine group could potentially direct the stereochemical outcome of reactions on other parts of the molecule.
The development of synthetic methodologies to access enantiomerically pure spiro compounds is a vibrant area of chemical research. nih.gov While a specific asymmetric synthesis for this compound has not been detailed in the literature, several strategies employed for related spirocyclic systems could be adapted. These approaches often rely on catalysis, using either chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.
Potential Asymmetric Synthetic Strategies:
| Catalytic System | Description | Potential Application | Relevant Findings |
| Phase-Transfer Catalysis | Utilizes chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts to create a chiral environment for reactions between two phases. | Asymmetric alkynylation of a suitable fluorene precursor followed by cyclopropanation and functional group manipulation to introduce the amine. | Has been successfully used for the efficient asymmetric synthesis of spiro-2(3H)-furanones. nih.gov |
| Organocatalysis | Employs small, chiral organic molecules to catalyze stereoselective transformations. | A chiral phosphoric acid or thiourea (B124793) catalyst could be used to control the enantioselectivity of a cyclopropanation reaction to form the spirocyclic core. | Chiral thiourea catalysts have been shown to be effective in the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds with good yields and enantioselectivities. ynu.edu.cn |
| Metal-Catalyzed Asymmetric Cyclopropanation | Transition metal complexes with chiral ligands can catalyze the reaction between a diazo compound and an alkene to form a cyclopropane ring with high enantioselectivity. | Rhodium or copper complexes with chiral ligands could be used for the asymmetric cyclopropanation of a fluorenylidene-containing alkene. | Rhodium-catalyzed cyclopropanation is a known method for creating spirocyclopropyl β-lactams. ynu.edu.cn |
| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. | A chiral auxiliary could be attached to a fluorene precursor to control the diastereoselective formation of the cyclopropane ring. | This is a classical and reliable method for achieving high enantiomeric excess in various asymmetric syntheses. |
These strategies highlight the diverse toolkit available to synthetic chemists for the preparation of enantiopure this compound and its derivatives, paving the way for their exploration in chiral applications.
Reactivity and Reaction Mechanisms of Spiro Cyclopropane 1,9 Fluoren 2 Amine
Cyclopropane (B1198618) Ring-Opening Reactions
The inherent strain of the cyclopropane ring in Spiro[cyclopropane-1,9'-fluoren]-2'-amine makes it susceptible to a variety of ring-opening reactions, providing a pathway to diverse molecular scaffolds. These reactions can be initiated by bases, radicals, or through cycloaddition processes.
Base-Mediated Ring Opening to Conjugated Systems (e.g., Enynes, Butadienes, Butatrienes)
While direct experimental evidence for the base-mediated ring-opening of this compound to form enynes, butadienes, or butatrienes is not extensively documented in the literature, the general principles of cyclopropane chemistry suggest that such transformations are plausible under specific conditions. The acidity of the protons on the cyclopropane ring, enhanced by the adjacent fluorene (B118485) moiety, could allow for deprotonation by a strong base. Subsequent electronic rearrangement could then lead to the cleavage of a C-C bond within the three-membered ring, ultimately forming highly conjugated systems. The specific product formed would likely depend on the nature of the base, the solvent, and the reaction temperature. For instance, a strong, non-nucleophilic base might favor elimination pathways leading to the formation of a double or triple bond.
Radical Reactions and Their Application as Radical Clocks
The spiro[cyclopropane-1,9'-fluorene] (B11903436) moiety is a well-established precursor for a highly sensitive radical clock. Radical clocks are molecules that undergo a unimolecular reaction at a known rate, allowing for the determination of the rates of other, unknown radical reactions. The opening of the cyclopropylmethyl radical derived from this system is exceptionally fast, making it suitable for timing very rapid radical processes.
Upon generation of a radical at the 2'-position of the fluorene ring, for instance through hydrogen abstraction, the strained cyclopropane ring rapidly opens to form a more stable, delocalized radical. This ring-opening process is often irreversible and proceeds with a very high rate constant. The rate of this unimolecular rearrangement can be used to "time" a competing bimolecular reaction. If the radical intermediate is trapped by another reagent before it can rearrange, the starting material's structure is retained. Conversely, if the rearrangement is faster, the ring-opened product is observed. The ratio of these two products, combined with the known rate of the radical clock, allows for the calculation of the rate of the competing reaction.
Table 1: Comparison of Radical Clock Ring-Opening Rates
| Radical Clock | Ring-Opening Rate Constant (s⁻¹) at 25°C |
|---|---|
| Cyclopropylmethyl | ~1 x 10⁸ |
| 1-Phenylcyclopropylmethyl | ~5 x 10⁸ |
| Spiro[cyclopropane-1,9'-fluorenyl]methyl | >1 x 10¹⁰ |
This table illustrates the significantly faster ring-opening rate of the spiro[cyclopropane-1,9'-fluorenyl]methyl radical compared to other common radical clocks, highlighting its utility in studying very fast radical reactions.
Cycloaddition Reactions of the Cyclopropane Ring with Carbo- and Heterosystems
The strained sigma bonds of the cyclopropane ring in this compound possess a degree of π-character, allowing them to participate in cycloaddition reactions. One notable example is the reaction of spiro[cyclopropane-1,9'-fluorene] with tetracyanoethylene (B109619) (TCNE). acs.org In this reaction, the cyclopropane ring acts as a two-electron component in a formal [σ2 + π2] cycloaddition, leading to the formation of a cyclopentane (B165970) derivative. The reaction is driven by the relief of ring strain in the cyclopropane and the formation of more stable sigma bonds.
The presence of the amine group at the 2'-position could influence the reactivity of the cyclopropane ring in such cycloadditions. The electron-donating nature of the amine group might enhance the nucleophilicity of the cyclopropane sigma bonds, potentially accelerating the reaction with electron-deficient dienophiles like TCNE. Other potential cycloaddition partners could include activated alkynes, and other electron-poor olefins.
Table 2: Illustrative Cycloaddition Reaction of a Spiro[cyclopropane-1,9'-fluorene] Derivative
| Reactants | Dienophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Spiro[cyclopropane-1,9'-fluorene] | Tetracyanoethylene (TCNE) | Toluene, reflux | Cyclopentane adduct | High |
This table provides a representative example of a cycloaddition reaction involving the spiro[cyclopropane-1,9'-fluorene] core. acs.org
Reactivity Profile of the Amine Functionality
The amine group at the 2'-position of the fluorene ring introduces a site of nucleophilicity and a handle for further functionalization, significantly expanding the synthetic utility of this compound.
Nucleophilic Reactions and Electrophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. As such, it is expected to readily participate in a variety of nucleophilic substitution and addition reactions. For example, it can be acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides would lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. The nucleophilicity of the amine can be compared to other amines through their pKa values.
Table 3: Typical pKa Values of Conjugate Acids of Amines
| Amine | pKa of Conjugate Acid |
|---|---|
| Ammonia | 9.25 |
| Aniline | 4.6 |
| This compound (estimated) | ~4-5 |
This table provides a comparison of basicity. The estimated pKa for this compound suggests it is a relatively weak base, similar to other arylamines, due to the delocalization of the nitrogen lone pair into the aromatic fluorene system.
Furthermore, the amine group can be converted into an electrophilic species. Diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This intermediate is highly reactive and can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano groups, or other functionalities onto the fluorene ring. It could also be used in azo coupling reactions to form brightly colored azo compounds.
Potential for Amine-Catalyzed Transformations and Intermediate Formation
The presence of a chiral center at the spiro-carbon atom and the amine functionality suggests that enantiomerically pure this compound could serve as a valuable organocatalyst. Chiral amines are widely used to catalyze a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govrsc.orgacs.orgnih.gov
The proposed catalytic cycle would typically involve the formation of a transient iminium or enamine intermediate. For example, in an iminium-catalyzed reaction, the chiral amine would react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This intermediate would then react with a nucleophile, with the stereochemical outcome being directed by the chiral catalyst. Subsequent hydrolysis would release the product and regenerate the amine catalyst. Given the rigid and well-defined three-dimensional structure of the spiro[cyclopropane-1,9'-fluorene] backbone, it is conceivable that catalysts derived from this scaffold could provide high levels of stereocontrol in such transformations. The development of synthetic routes to enantiomerically enriched this compound would be a crucial step towards exploring this potential. nih.gov
Multi-Component and Domino Reactions in Spiro-Amine Synthesis and Transformation
The synthesis and transformation of complex molecular architectures such as this compound can be significantly streamlined through the application of multi-component and domino reactions. These strategies offer advantages in terms of atom economy, step economy, and the generation of molecular diversity from simple starting materials. While specific literature on multi-component and domino reactions for the direct synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related spirocyclic systems and fluorene derivatives. rug.nl
Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Domino reactions, on the other hand, are processes in which a single event initiates a cascade of subsequent intramolecular or intermolecular transformations, leading to the formation of a complex product without the need for isolating intermediates.
In the context of this compound, a hypothetical multi-component approach could involve the reaction of a fluorene-derived precursor, a cyclopropanation reagent, and an amine source in a one-pot synthesis. For instance, a reaction could be envisioned between 2-aminofluorenone, a suitable sulfur or phosphorus ylide to generate the cyclopropane ring, and another reactant to functionalize the amine or the fluorene core.
Domino reactions are particularly relevant to the transformation of pre-formed spiro[cyclopropane-1,9'-fluorene] systems. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can initiate a cascade of bond-forming events. For example, the reaction of a nucleophile with an activated spiro[cyclopropane-1,9'-fluorene] derivative could lead to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to form a new, more complex heterocyclic system fused to the fluorene core.
The synthesis of various spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] through tributylphosphine-promoted domino annulation reactions of isatins and other precursors showcases the power of this approach in constructing spirocyclic frameworks. beilstein-archives.org These reactions proceed through a series of Michael additions and subsequent intramolecular cyclizations, highlighting a potential pathway for the elaboration of the this compound scaffold.
The control of regioselectivity and stereoselectivity is a critical aspect of multi-component and domino reactions involving spirocyclic compounds. The specific outcomes of these reactions are often dictated by the nature of the reactants, catalysts, and reaction conditions.
Regioselectivity:
In the context of this compound, regioselectivity would primarily concern the site of attack on the spirocyclic core. For instance, in a domino reaction initiated by nucleophilic attack, the regioselectivity would be determined by which carbon of the cyclopropane ring is attacked. In spiro-activated cyclopropanes, where the cyclopropane ring is adjacent to a carbonyl group, nucleophilic attack typically occurs at the carbon atom of the cyclopropane ring that is β to the carbonyl group. This is due to the electronic activation provided by the carbonyl group, which facilitates the delocalization of the developing negative charge in the transition state. nih.gov
For this compound, the 2'-amino group would significantly influence the regioselectivity of electrophilic aromatic substitution reactions on the fluorene moiety. The amino group is an activating, ortho-, para-directing group, meaning that electrophiles would preferentially add to the positions ortho and para to the amine.
The regioselectivity of domino reactions involving precursors to spiro[cyclohexane-1,3'-indolines] has been shown to be dependent on the specific reactants. For example, the reaction of 3-(ethoxycarbonylmethylene)oxindoles and bis-chalcones catalyzed by tributylphosphine (B147548) yields functionalized spiro[cyclohexane-1,3'-indolines] with a specific regiochemistry arising from the sequence of Michael additions. beilstein-archives.org
Stereoselectivity:
Stereoselectivity in the synthesis and transformation of spirocyclic compounds is of paramount importance, as the relative and absolute configuration of stereocenters can dramatically impact the biological activity and material properties of the molecule. The spiro carbon atom in this compound is a stereocenter, and its configuration would be a key consideration in any synthetic strategy.
The stereochemical outcome of domino reactions leading to spiro compounds is often controlled by the stereochemistry of the starting materials or the catalyst used. In many reported syntheses of spirocyclopropyl compounds, high diastereoselectivity is achieved. For example, the reaction of indolin-2-imines with α-aryl vinylsulfonium salts leads to spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. nih.gov Similarly, highly stereoselective syntheses of spiro[cyclopropane-1,3'-indolin]-2'-ones have been reported. researchgate.net
The stereoselectivity of these reactions is often rationalized by considering the steric and electronic interactions in the transition state. The approach of the reactants is often governed by minimizing steric hindrance, leading to the preferential formation of one diastereomer over the other. In some cases, the use of chiral catalysts can enable enantioselective synthesis, providing access to a single enantiomer of the spirocyclic product.
The following table summarizes the key factors influencing regioselectivity and stereoselectivity in the context of complex reactions involving spiro[cyclopropane-1,9'-fluorene]-type structures.
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Substrate | The electronic nature of substituents on the fluorene ring and the cyclopropane ring directs the site of attack. The 2'-amino group is an ortho-, para-director for electrophilic aromatic substitution. | The inherent stereochemistry of the starting materials can be transferred to the product. Steric bulk can dictate the facial selectivity of attack. |
| Reagents | The nature of the nucleophile or electrophile determines which part of the substrate is most reactive towards it. | The size and shape of the reagents can influence the approach to the substrate, leading to a preferred stereochemical outcome. |
| Catalyst | Catalysts can activate specific sites on the substrate, thereby controlling the regioselectivity of the reaction. | Chiral catalysts can create a chiral environment around the reactants, leading to the enantioselective formation of one stereoisomer. |
| Solvent | The polarity of the solvent can influence the stability of charged intermediates and transition states, which can affect regioselectivity. | The solvent can influence the conformational preferences of the reactants and intermediates, thereby affecting the stereochemical outcome. |
| Temperature | In some cases, the regioselectivity can be temperature-dependent, with one regioisomer being favored at a certain temperature (kinetic control) and another at a different temperature (thermodynamic control). | Lower temperatures often lead to higher stereoselectivity by reducing the energy available for competing, less-favored reaction pathways. |
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations typically involve optimizing the molecular geometry to find its lowest energy conformation and then determining the properties of its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. mdpi.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule. biomedres.us
For Spiro[cyclopropane-1,9'-fluoren]-2'-amine, the HOMO is expected to be primarily localized on the electron-rich fluorene (B118485) ring and the nitrogen atom of the amine group, reflecting the electron-donating nature of the amino substituent. The LUMO, on the other hand, is anticipated to be distributed across the π-conjugated system of the fluorene moiety. The spiro-linked cyclopropane (B1198618) ring, while contributing to the rigid structure, is not expected to participate significantly in the frontier orbital delocalization. The presence of the amine group is predicted to raise the HOMO energy level compared to the unsubstituted spiro[cyclopropane-1,9'-fluorene] (B11903436), thereby reducing the HOMO-LUMO gap.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on theoretical trends for similar compounds and are not from direct experimental or computational results for this specific molecule.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.40 |
| LUMO | -1.95 |
| HOMO-LUMO Gap | 3.45 |
The introduction of the electron-donating amine group onto the fluorene backbone creates a potential for intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light of an appropriate wavelength, an electron is promoted from the HOMO to the LUMO. In the case of this compound, this corresponds to a π-π* transition, likely with a significant charge transfer character from the amine-substituted part of the fluorene ring to the rest of the π-system.
Theoretical calculations, particularly TD-DFT, can model these electronic transitions and predict their energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. The ICT nature of the transition can be confirmed by analyzing the change in electron density distribution between the ground and excited states.
In the context of materials science, the HOMO-LUMO gap of a molecule is often correlated with the band gap of the corresponding bulk material. nih.gov A smaller band gap is generally desirable for semiconductor applications. For organic materials, the band structure in the solid state is influenced by intermolecular interactions. While single-molecule calculations provide a good initial estimate of the band gap, more complex solid-state calculations are necessary for a precise prediction of the band structure. The predicted HOMO-LUMO gap of approximately 3.45 eV for this compound suggests it would likely function as a wide-band-gap semiconductor.
Theoretical Modeling of Reaction Pathways and Energetics
Computational chemistry can also be employed to explore the reactivity of a molecule by modeling the potential energy surfaces of various chemical reactions. For this compound, theoretical modeling could predict the most likely sites for electrophilic or nucleophilic attack. The presence of the activating amine group would suggest that electrophilic substitution would preferentially occur on the fluorene ring, at positions ortho and para to the amine group.
Furthermore, the stability of the cyclopropane ring under different reaction conditions could be investigated. The strain in the three-membered ring might make it susceptible to ring-opening reactions under certain catalytic or thermal conditions. Theoretical calculations of reaction barriers and transition state geometries can provide valuable insights into the feasibility and outcomes of such reactions.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Optical Conductivity)
Theoretical methods are highly effective in predicting various spectroscopic properties.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR spectra, which are invaluable for structural elucidation. bas.bg For this compound, distinct signals would be predicted for the aromatic protons of the fluorene, the protons of the amine group, and the diastereotopic protons of the cyclopropane ring.
UV-Vis Spectroscopy: As mentioned, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelength (λmax) for this compound would be expected to be red-shifted compared to the unsubstituted spiro[cyclopropane-1,9'-fluorene] due to the electron-donating effect of the amine group extending the effective conjugation.
Optical Conductivity: The frequency-resolved optical conductivity can also be theoretically determined, providing information about the electronic response of the material to an oscillating electric field.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on theoretical trends for similar compounds and are not from direct experimental or computational results for this specific molecule.)
| Spectroscopic Property | Predicted Value |
| 1H NMR Chemical Shifts (ppm) | Aromatic: 6.5-8.0; Amine: ~4.5; Cyclopropane: 1.0-2.0 |
| 13C NMR Chemical Shifts (ppm) | Aromatic: 110-150; Spiro Carbon: ~60; Cyclopropane: 15-25 |
| UV-Vis λmax (nm) | ~320 nm |
Theoretical Insights into Charge Carrier Mobility and Exciton (B1674681) Dynamics
For applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the charge carrier mobility and exciton dynamics are of paramount importance.
Charge Carrier Mobility: Theoretical models can estimate the hole and electron mobilities. The reorganization energy, which is the energy required for the molecule to relax its geometry upon gaining or losing a charge, is a key parameter that can be calculated. A lower reorganization energy is generally associated with higher charge mobility. The rigid spiro structure is beneficial for maintaining a low reorganization energy.
Exciton Dynamics: After photoexcitation, the resulting electron-hole pair (exciton) can undergo various processes, including radiative decay (fluorescence or phosphorescence) or non-radiative decay. Computational methods can be used to study the nature of the excited states and predict the rates of these processes. The charge transfer character of the excited state in this compound could influence its photoluminescent properties.
Advanced Materials Applications and Optoelectronic Properties of Spiro Cyclopropane 1,9 Fluoren 2 Amine Derivatives
Structure-Property Relationships in Optoelectronic Performance
Impact of Amine Functionalization on Charge Injection, Transport, and Luminescence
The introduction of amine functional groups to the spiro[cyclopropane-1,9'-fluoren] backbone is a critical strategy for modulating the electronic properties of these materials, particularly for their use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Amine moieties, such as diphenylamine, act as strong electron-donating groups, which elevates the Highest Occupied Molecular Orbital (HOMO) energy level of the compound. researchgate.net
This tuning of the HOMO level is essential for efficient charge injection. For instance, spiro[fluorene-9,9′-xanthene] derivatives functionalized with diphenylamine have been shown to possess high-lying HOMO levels around -5.0 eV, which facilitates better energy level alignment with the indium tin oxide (ITO) anode, thereby improving hole injection. researchgate.net This leads to lower turn-on voltages and higher efficiencies in OLED devices compared to standard materials like NPB. researchgate.net
Furthermore, the three-dimensional spiro structure, combined with amine functionalization, enhances charge transport. The bulky, non-planar structure prevents the close packing of molecules, which can otherwise lead to aggregation-induced quenching of luminescence and reduced charge mobility. By incorporating various diphenylamine units onto a spiro[fluorene-9,9′-xanthene] (SFX) core, researchers have developed HTMs that yield PSCs with performance exceeding that of the widely used spiro-OMeTAD. rsc.org The modification of these amine units, for example by creating asymmetric molecules with dimethoxyphenylnaphthylamine subunits, can further enhance conductivity and charge transport by extending the π-conjugated structure. rsc.org
The impact on luminescence is also significant. The rigid spiro core helps maintain high photoluminescence quantum yields in the solid state. rsc.org By carefully designing the amine substituents, the emission color and efficiency of the resulting devices can be fine-tuned. For example, OLEDs using amine-functionalized spiro-fluorene derivatives as the hole-transporting layer have demonstrated high maximum luminescence and power efficiencies, with one DPA-SFXBu-based device reaching a power efficiency of 2.31 lm/W, nearly 90% higher than a comparable NPB-based device. researchgate.net
| HTM | HOMO Level (eV) | Maximum Luminescence (cd/m²) | Maximum Power Efficiency (lm/W) | Reference |
|---|---|---|---|---|
| DPA-SFXMe | ~5.0 | - | - | researchgate.net |
| DPA-SFXBu | ~5.0 | 21,712 | 2.31 | researchgate.net |
| NPB (standard) | - | - | ~1.22 | researchgate.net |
Strategies for Tuning Photophysical Properties, including Thermally Activated Delayed Fluorescence (TADF)
A key strategy for enhancing the efficiency of OLEDs is the utilization of emitters capable of Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, potentially enabling 100% internal quantum efficiency in devices without using costly heavy metals like iridium or platinum. unimi.itoup.com Spiro-fluorene derivatives are excellent platforms for designing TADF emitters.
The fundamental design principle for efficient TADF molecules involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). oup.com This is typically achieved by designing molecules with a donor-acceptor (D-A) architecture where the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated. unimi.itoup.com The rigid and orthogonal nature of the spiro-fluorene core is highly effective at sterically hindering the D-A units, ensuring this separation. unimi.it
Several strategies have been employed to tune the photophysical properties and optimize TADF in spiro-fluorene systems:
Spiro-configured Scaffolds: Using spiro-configured scaffolds like spiro[fluorene-9,9′-xanthene] (SFX) has proven to be a promising strategy. acs.orgchemrxiv.org Emitters based on this design exhibit high photoluminescence quantum yields (ΦPL ~70%), short delayed luminescence lifetimes (<10 μs), and small ΔEST values (<0.10 eV). acs.orgchemrxiv.org OLEDs using these emitters have achieved high maximum external quantum efficiencies (EQEmax) up to 23% with minimal efficiency roll-off. chemrxiv.org
Donor-Acceptor Design: The combination of an electron-donating unit and an electron-accepting unit linked by a spiro-fluorene core is a common approach. For example, a spiro compound combining a bis(diphenylamino)acridane donor and a diazafluorene acceptor exhibited efficient TADF, leading to an OLED with a maximum EQE of 9.6%. oup.com
Multiple Resonance (MR) Emitters: Incorporating spiro-fluorene units into multiple-resonance frameworks is an advanced strategy. This approach can lead to emitters with very narrow emission spectra, which is desirable for high-purity colors in displays. chemrxiv.org The position and number of spirobifluorene (SBF) groups attached to an MR-TADF core like DiKTa can significantly impact the optoelectronic properties. Attaching SBF groups at specific positions can yield sky-blue OLEDs with EQEmax values as high as 27.0%. chemrxiv.org
| Emitter | Core Structure | ΔEST (eV) | Delayed Lifetime (μs) | Max. EQE (%) | Reference |
|---|---|---|---|---|---|
| SFX-PO-DPA-Me | Spiro[fluorene-9,9′-xanthene] | <0.10 | <10 | 23 | acs.orgchemrxiv.org |
| DPAA-AF | Spiro-acridane-diazafluorene | <0.1 | - | 9.6 | oup.com |
| 3-SBF-DiKTa | MR-TADF with Spirobifluorene | - | - | 27.0 | chemrxiv.org |
Integration into Advanced Functional Materials
The unique structural and electronic properties of spiro-fluorene derivatives make them ideal building blocks for a variety of advanced functional materials beyond small-molecule applications. Their integration into polymers, supramolecular structures, and specialized photovoltaic components has led to significant performance enhancements.
Formation of Conjugated Polymers and Copolymers Incorporating Spiro-Fluorene Units
Incorporating spiro-fluorene units into the main chain of conjugated polymers is a powerful method to create materials with improved stability, solubility, and solid-state luminescence. The spiro-center disrupts the planarity of the polymer backbone, which inhibits interchain interactions and aggregation that often plague linear fluorene-based polymers. rsc.org This leads to materials that retain their desirable solution-state optical properties in thin films.
For example, copolymers like poly(3,6-dimethoxy-9,9′-dihexylsilafluorene-co-3,6-dimethoxy-2′,3′,6′,7′-tetrahexyloxy-9,9-spiro-9-silabifluorene) (PHSSF-co-PDHSF) exhibit deep blue luminescence, high quantum efficiency, and excellent thermal stability. rsc.org OLEDs fabricated with these spiro-containing copolymers show more stable electroluminescence intensity and longer lifetimes compared to their non-spiro analogues. rsc.orgrsc.org
Another area of development is in polymers of intrinsic microporosity (PIMs). By using spiro[fluorene-9,9′-xanthene]-based monomers, researchers have synthesized PIMs with high thermal stability (decomposition temperatures >490 °C) and high Brunauer–Emmett–Teller (BET) surface areas (up to 796 m²/g). researchgate.netncl.res.in These materials are amorphous and can be cast into self-standing films, showing potential for applications such as gas separation. researchgate.net
Development of Supramolecular Assemblies and Nanocomposites
The principles of supramolecular chemistry, which involve non-covalent interactions to form larger, ordered structures, can be applied to spiro-fluorene-based molecules. The shape persistence and well-defined geometry of these molecules make them suitable candidates for self-assembly into complex architectures like nanoparticles and nanowires. researchgate.nettue.nl
Polyfluorene-based nanoparticles can be formed through methods like reprecipitation, where a solution of the polymer is injected into a non-solvent, causing the hydrophobic polymer chains to collapse into well-defined nanostructures. researchgate.net These nanomaterials can exhibit tunable optoelectronic properties and have been explored for use in a range of devices, including OLEDs, solar cells, and sensors. researchgate.net The formation of nanocomposites, for instance by blending spiro-fluorene materials with other functional components like fullerenes, is another strategy to enhance properties such as charge transport and light absorption in optoelectronic devices. mdpi.com
Engineering of Three-Dimensional Acceptors for Organic Photovoltaics
In the field of organic photovoltaics (OPVs), there is a significant effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives, such as weak absorption in the visible spectrum. The three-dimensional (3D) architecture of spiro-fluorene compounds makes them excellent candidates for designing novel donor and acceptor materials. kaust.edu.sarsc.org
A 3D molecular structure can facilitate isotropic charge transport, mimicking one of the key advantages of fullerenes. kaust.edu.sarsc.org Researchers have synthesized a novel 3D small-molecule acceptor, 2,2'-(12H,12'H-10,10'-spirobi[indeno[2,1-b] fluorene]-12,12'-diylidene) dimalononitrile (4CN-spiro), based on a spirobifluorene core. kaust.edu.sarsc.org This acceptor exhibits excellent thermal stability and has been used in solution-processed bulk-heterojunction (BHJ) solar cells. When blended with the donor polymer PTB7, devices achieved a power conversion efficiency (PCE) of 0.80%. kaust.edu.sarsc.org
Similarly, a 3D donor material based on a spiro-fluorene core (SF8TBT) has also been developed. OPVs using this 3D donor showed significantly higher PCEs (4.82%) compared to devices based on a corresponding 1D linear molecule (1.69%), highlighting the advantage of the 3D spiro-based architecture.
| Material | Role | Partner Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| 4CN-spiro | Acceptor | PTB7 (Donor) | 0.80% | kaust.edu.sarsc.org |
| SF8TBT | Donor | - | 4.82% |
Chiroptical Applications in Organic Electronics and Photonics
Chiroptical materials, which interact differently with left- and right-circularly polarized light, are gaining significant interest for applications in 3D displays, security features, and spintronics. The inherent chirality of certain spiro-fluorene derivatives makes them highly promising for creating devices that emit circularly polarized light (CPL).
By introducing chiral centers into the spiro-fluorene backbone or as side chains on derived polymers, materials can be synthesized that exhibit strong chiroptical activity, characterized by a high dissymmetry factor (g). For TADF emitters, this has led to the development of circularly polarized TADF (CP-TADF) materials. nih.gov For example, a chiral spirofluorene-embedded MR-TADF emitter has been used to create a circularly polarized OLED (CP-OLED) that exhibits a maximum EQE of 32.3% and emits pure-green light with a significant dissymmetry factor (|gEL|) of approximately 10⁻³. researchgate.net
The organization of chiral polymers in the solid state is crucial for achieving strong chiroptical effects. Studies on polyfluorene derivatives have shown that attaching enantiopure side chains to the fluorene (B118485) unit is essential for inducing a cholesteric liquid crystalline ordering in thin films. acs.org This long-range helical organization is responsible for the high dissymmetry factors observed in both absorption (g_abs) and photoluminescence (g_PL). acs.org Solution-processed OLEDs constructed from these liquid crystalline polymers demonstrate strong emission of circularly polarized light, showcasing their potential for advanced photonic applications. acs.org
Design for Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD)
Circularly polarized luminescence (CPL) is the differential emission of left- and right-circularly polarized light from a chiral luminophore. light-am.com This property is of significant interest for applications in 3D displays, secure optical communications, and spintronics. researchgate.net The design of molecules with strong CPL is intrinsically linked to their circular dichroism (CD), which is the differential absorption of left- and right-circularly polarized light. For derivatives of spiro[cyclopropane-1,9'-fluoren]-2'-amine, the generation of significant CPL and CD effects relies on the principles of chirality transfer from a stereogenic center to the chromophoric spirofluorene core.
The introduction of chirality is a fundamental prerequisite for observing CPL and CD. In the case of this compound derivatives, this can be achieved by incorporating chiral substituents, often on the amine group or other positions of the fluorene moiety. The proximity of the chiral center to the emissive core allows for effective through-space or through-bond interactions that induce a helical distortion in the electron density of the chromophore. This induced chirality in the excited state is then manifested as circularly polarized emission.
A key design strategy involves the use of enantiomerically pure side chains on the fluorene unit. acs.org Research on analogous chiral polyfluorene copolymers has demonstrated that the presence of enantiopure side chains is essential for inducing a cholesteric liquid crystalline phase in thin films, which in turn leads to high dissymmetry factors (g-values) in both absorption (g_abs) and photoluminescence (g_PL). acs.org The dissymmetry factor, defined as 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized light, is a critical figure of merit for CPL materials.
Recent advancements in the design of chiral emitters have led to the development of molecules with both high quantum yields and significant dissymmetry factors. For instance, a chiral spirofluorene-embedded multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Spiro-BNCz, has been developed that exhibits efficient pure-green circularly polarized electroluminescence. researchgate.net This molecule, while not a direct derivative of this compound, showcases the potential of the spirofluorene scaffold. The strategic embedding of a spirofluorene structure helps to achieve a small singlet-triplet energy gap and increase spin-orbit coupling, leading to a high photoluminescence quantum yield. researchgate.net The chirality is introduced through atropisomerism, and the separated enantiomers exhibit mirror-image CPL signals.
The photophysical properties of such a representative chiral spirofluorene derivative are summarized in the table below.
| Property | (R)-Spiro-BNCz | (S)-Spiro-BNCz |
| Absorption Peak (nm) in Toluene | 494 | 494 |
| Emission Peak (nm) in Toluene | 528 | 528 |
| Photoluminescence Quantum Yield (in film) | 92% | 92% |
| Circular Dichroism (CD) signal | Positive | Negative |
| CPL g_lum factor in Toluene | +1.3 x 10-3 | -1.3 x 10-3 |
| Data sourced from a study on a chiral spirofluorene-embedded MR-TADF emitter. researchgate.net |
Future Research Directions and Emerging Applications
Development of Novel and Green Synthetic Strategies for Enhanced Stereocontrol and Efficiency
The synthesis of spiro[cyclopropane-1,9'-fluoren]-2'-amine presents a formidable challenge in achieving high efficiency and, crucially, stereocontrol. The spirocyclic nature and the presence of a stereocenter on the cyclopropane (B1198618) ring demand synthetic strategies that are both elegant and precise.
Future research should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for cyclopropanation often involve harsh reagents and produce significant waste. Modern approaches could leverage metal-catalyzed reactions, such as those employing rhodium or copper catalysts, which are known to facilitate cyclopropanation reactions with high stereoselectivity. ynu.edu.cn The development of asymmetric catalytic systems, perhaps utilizing chiral ligands, will be paramount in selectively producing a single enantiomer of the target compound. This is particularly important as the biological and material properties of chiral molecules can be highly dependent on their stereochemistry. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges | Green Chemistry Aspects |
| Catalytic Asymmetric Cyclopropanation | High stereocontrol, potential for high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. | Use of catalytic amounts of reagents, potential for solvent-free conditions. |
| One-Pot/Tandem Reactions | Reduced workup steps, improved time and resource efficiency. | Compatibility of reagents and intermediates, complex reaction optimization. | Reduced solvent usage and waste generation. |
| Photochemical Cycloaddition | Mild reaction conditions, unique reactivity patterns. | Control of side reactions, scalability can be an issue. | Use of light as a "reagent," potentially reducing the need for chemical activators. |
Exploration of this compound in New Functional Materials Beyond Current Optoelectronic Applications
While spiro-fluorene compounds are well-established in the field of organic light-emitting diodes (OLEDs), the introduction of an amine group in this compound opens up a plethora of new application possibilities beyond optoelectronics. nih.govnih.govrsc.org
The amine functionality can act as a versatile handle for further chemical modifications, allowing the molecule to be incorporated into larger macromolecular structures such as polymers or dendrimers. This could lead to the development of novel materials with tailored properties for specific applications. For example, polymers incorporating this spiro unit could exhibit unique thermal and mechanical properties due to the rigid spirocyclic core.
The amine group also introduces the potential for pH-responsiveness and metal chelation. This could be exploited in the design of novel sensors for detecting specific analytes or in the development of new catalytic systems where the spiro compound acts as a ligand for a catalytically active metal center. The rigid and well-defined structure of the spiro scaffold could impart high selectivity in such catalytic applications.
Furthermore, the inherent chirality of the molecule, if synthesized in an enantiomerically pure form, could be leveraged in chiral recognition and separation technologies. Materials functionalized with enantiopure this compound could be used as stationary phases in chromatography for the separation of racemic mixtures.
Table 2: Potential New Functional Material Applications
| Application Area | Role of this compound | Key Enabling Feature(s) |
| Novel Polymers | Monomer unit for creating polymers with high thermal stability and rigidity. | Rigid spiro-fluorene core. |
| Chemical Sensors | Active material for detecting pH changes or specific metal ions. | Amine group's ability to be protonated or chelate metals. |
| Asymmetric Catalysis | Chiral ligand for metal-catalyzed asymmetric reactions. | Chirality of the spirocyclic scaffold. |
| Chiral Separation | Chiral selector in chromatographic stationary phases. | Enantiomerically pure structure. |
Application of Advanced In-Situ Characterization Techniques for Mechanistic Understanding
A deep understanding of the reaction mechanisms involved in the synthesis of this compound and the structure-property relationships in its applications is crucial for rational design and optimization. Advanced in-situ characterization techniques will play a pivotal role in this endeavor.
In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the formation of intermediates and the progress of the reaction, offering valuable insights into the reaction kinetics and mechanism. This is particularly important for optimizing reaction conditions to maximize yield and stereoselectivity. For instance, monitoring the diastereomeric ratio during a catalytic asymmetric cyclopropanation can help in fine-tuning the catalyst and reaction parameters.
For the characterization of the final material, advanced techniques such as solid-state NMR and X-ray crystallography will be indispensable for elucidating the precise three-dimensional structure and packing in the solid state. researchgate.net Understanding the solid-state arrangement is critical for applications where intermolecular interactions play a key role.
Computational modeling and Density Functional Theory (DFT) calculations can complement experimental studies by providing theoretical insights into the reaction pathways, transition state energies, and the electronic and photophysical properties of the molecule. researchgate.net This synergistic approach of combining experimental and theoretical methods will be essential for a comprehensive understanding of this novel compound.
Interdisciplinary Research Integrating Theoretical Chemistry, Materials Engineering, and Device Fabrication
The successful development and application of this compound will necessitate a highly interdisciplinary research approach, fostering collaboration between chemists, materials scientists, and engineers.
Theoretical chemists can play a crucial role in predicting the properties of the molecule and its derivatives, guiding synthetic efforts towards targets with desired characteristics. Their computational studies can help in understanding the electronic structure, conformational preferences, and potential reactivity of the molecule, thereby accelerating the discovery process.
Materials engineers will be tasked with incorporating the synthesized compound into functional materials and devices. This will involve developing processing techniques to create thin films, fibers, or membranes with controlled morphology and properties. Their expertise will be vital in translating the promising properties of the individual molecule into macroscopic material performance.
Finally, device fabrication and testing will be essential to evaluate the performance of the new materials in their intended applications. This collaborative effort, where feedback from device performance informs further molecular design and material processing, will create a virtuous cycle of innovation, ultimately unlocking the full potential of this compound in next-generation technologies.
Q & A
Q. What are the key synthetic routes for Spiro[cyclopropane-1,9'-fluoren]-2'-amine derivatives?
The synthesis typically involves cyclopropanation and functionalization steps. For example:
- Cyclopropanation : Nickel-catalyzed carbene transfer reactions using methyl acrylate and fluorenone derivatives yield spirocyclic intermediates (e.g., methyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate) .
- Amine Functionalization : Subsequent reactions with N,O-dimethylhydroxylamine or guanidine derivatives introduce the amine group. For instance, CDI-mediated coupling with guanidine carbonate produces N-(diaminomethylene) derivatives .
- Purification : Silica gel chromatography (hexane/EtOAc) and recrystallization (CH₂Cl₂/MeOH) ensure high purity (>95% by NMR) .
Q. How is the purity and structural integrity of this compound verified?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms cyclopropane ring integration (e.g., δ ~1.18–2.26 ppm for cyclopropane protons) and amine functionality .
- HPLC : Used for purity assessment (e.g., >99% purity for pharmacological studies) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 278 for N-(diaminomethylene) derivatives) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a serotonin receptor (5-HT2B/5-HT7) dual antagonist precursor for migraine prophylaxis .
- Radical Clocks : The spirocyclopropane-fluorene scaffold is used to study single-electron transfer (SET) mechanisms via radical intermediates .
- Structural Probes : The rigid spirocyclic system aids in studying steric effects in ligand-receptor interactions .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in SET reactions?
- The cyclopropane ring’s strain (~27 kcal/mol) facilitates ring-opening under radical conditions, serving as a kinetic probe. For example, nickel-catalyzed carbene transfer generates methyl esters that undergo homolytic cleavage to form fluorenyl radicals, monitored via EPR .
- Computational studies (DFT) predict bond dissociation energies (BDEs) to rationalize experimental rates .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 93%)?
- Reaction Optimization :
- Catalyst Screening : Nickel(II) hydroxamate vs. palladium catalysts for carbene transfer efficiency .
- Temperature Control : Higher yields (93%) achieved at 80°C vs. room temperature (70%) due to reduced side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve amine coupling efficiency .
Q. How can computational modeling predict the pharmacological activity of derivatives?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with 5-HT2B/5-HT7 receptors, highlighting hydrogen bonding with Ser159 and π-π stacking with Phe278 .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorene ring) with receptor affinity (pIC50 values) .
Q. What methods validate the compound’s role as a radical clock?
- EPR Spectroscopy : Detects transient fluorenyl radicals (g ≈ 2.0023) during cyclopropane ring-opening .
- Kinetic Isotope Effects (KIEs) : Deuterium labeling at cyclopropane C-H bonds measures radical stabilization energy (kH/kD = 1.2–1.5) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains or sulfonate esters) without disrupting the spirocyclic core .
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
Q. What are the pitfalls in characterizing spirocyclic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
